molecular formula C21H25NO B3661870 N-(biphenyl-2-yl)-3-cyclohexylpropanamide

N-(biphenyl-2-yl)-3-cyclohexylpropanamide

Cat. No.: B3661870
M. Wt: 307.4 g/mol
InChI Key: BGQNBLMMKFQELK-UHFFFAOYSA-N
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Description

N-(biphenyl-2-yl)-3-cyclohexylpropanamide is an organic compound that features a biphenyl group attached to a cyclohexylpropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(biphenyl-2-yl)-3-cyclohexylpropanamide typically involves the coupling of biphenyl derivatives with cyclohexylpropanamide precursors. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, where a biphenyl boronic acid reacts with a cyclohexylpropanamide halide in the presence of a palladium catalyst and a base . The reaction is usually carried out in a solvent like tetrahydrofuran (THF) under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes such as the Ullmann reaction, which couples aryl halides in the presence of copper catalysts . This method is favored for its cost-effectiveness and ability to produce large quantities of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(biphenyl-2-yl)-3-cyclohexylpropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Biphenyl carboxylic acids.

    Reduction: Reduced biphenyl derivatives.

    Substitution: Halogenated biphenyl compounds.

Mechanism of Action

The mechanism by which N-(biphenyl-2-yl)-3-cyclohexylpropanamide exerts its effects involves the inhibition of specific enzymes and proteins. For instance, it has been shown to inhibit cyclin-dependent kinase 4 (Cdk4), leading to cell cycle arrest at the G2/M phase . This inhibition disrupts the normal progression of the cell cycle, ultimately inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(biphenyl-2-yl)-3-cyclohexylpropanamide is unique due to its specific combination of a biphenyl group and a cyclohexylpropanamide moiety, which imparts distinct chemical and biological properties. Its ability to inhibit Cdk4 and induce apoptosis sets it apart from other biphenyl derivatives .

Properties

IUPAC Name

3-cyclohexyl-N-(2-phenylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO/c23-21(16-15-17-9-3-1-4-10-17)22-20-14-8-7-13-19(20)18-11-5-2-6-12-18/h2,5-8,11-14,17H,1,3-4,9-10,15-16H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGQNBLMMKFQELK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCC(=O)NC2=CC=CC=C2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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